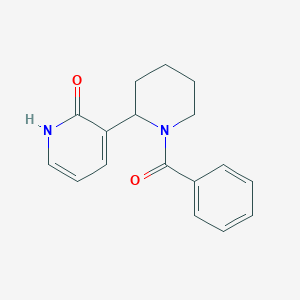
4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline is an organic compound with the molecular formula C15H17FN2O. It is a derivative of aniline, featuring a fluorine atom, an isopropyl group, and a methoxypyridinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and cost-effectiveness. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
4-Fluoroaniline: A simpler analogue with a fluorine atom on the aniline ring.
2-Isopropylaniline: Contains an isopropyl group on the aniline ring.
6-Methoxypyridin-4-ylamine: Features a methoxypyridinyl group similar to the target compound.
Uniqueness: 4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluorine atom, isopropyl group, and methoxypyridinyl group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H17FN2O |
|---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
4-fluoro-2-(2-methoxypyridin-4-yl)-6-propan-2-ylaniline |
InChI |
InChI=1S/C15H17FN2O/c1-9(2)12-7-11(16)8-13(15(12)17)10-4-5-18-14(6-10)19-3/h4-9H,17H2,1-3H3 |
InChI Key |
HRAPTRWOBFAUFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C2=CC(=NC=C2)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11823158.png)

![3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823166.png)



![rac-(2R,3aR,6aR)-2-(iodomethyl)-hexahydrofuro[2,3-c]furan](/img/structure/B11823199.png)
![5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B11823202.png)

![Carbamic acid, N-[(1R,2R)-2-(5-bromo-2-thienyl)cyclopropyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B11823215.png)

